BGT226

Description

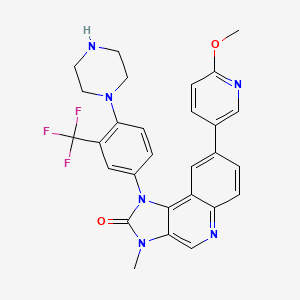

Structure

3D Structure

Properties

IUPAC Name |

8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F3N6O2/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36/h3-8,13-16,32H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMXYEBLEBULND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238600 | |

| Record name | BGT-226 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915020-55-2 | |

| Record name | BGT-226 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915020552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BGT-226 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BGT-226 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXE7F2GMJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BGT226: An In-Depth Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGT226, also known as NVP-BGT226, is a potent, orally bioavailable small molecule inhibitor that dually targets Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). By concurrently blocking these two key nodes in a critical signaling pathway frequently dysregulated in cancer, this compound exerts significant anti-proliferative and cytotoxic effects across a broad range of human cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, including its impact on downstream signaling, cellular processes, and in vivo tumor growth. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this and similar targeted therapies.

Introduction: The PI3K/Akt/mTOR Pathway in Cancer

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a crucial intracellular pathway that governs a wide array of fundamental cellular processes, including proliferation, growth, survival, and metabolism. Genetic alterations such as mutations and amplifications of key components of this pathway are among the most frequent oncogenic events in human cancers, leading to its constitutive activation and promoting tumorigenesis. Consequently, the PI3K/Akt/mTOR pathway has emerged as a prime target for the development of novel anti-cancer therapeutics.

This compound is an imidazoquinoline derivative that functions as a pan-Class I PI3K and mTOR kinase inhibitor. Its dual-targeting mechanism offers a potential advantage over single-agent inhibitors by mitigating the feedback activation loops that can limit the efficacy of single-target therapies.

Mechanism of Action of this compound

Dual Inhibition of PI3K and mTOR

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of both PI3K and mTOR. It shows potent inhibition of Class I PI3K isoforms, with a particularly high affinity for the p110α subunit, which is frequently mutated in cancer.

The primary molecular consequence of this compound treatment is the suppression of the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway. This includes the inhibition of:

-

Akt phosphorylation: this compound prevents the phosphorylation of Akt at both Serine 473 (a target of mTORC2) and Threonine 308 (a target of PDK1, which is downstream of PI3K). This inactivation of Akt, a central signaling hub, leads to the modulation of numerous downstream targets involved in cell survival and proliferation.

-

mTORC1 and mTORC2 signaling: this compound directly inhibits the kinase activity of both mTORC1 and mTORC2 complexes. This leads to the dephosphorylation of canonical mTORC1 substrates, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth.

Figure 1: this compound Mechanism of Action.

Cellular Consequences

The inhibition of the PI3K/Akt/mTOR pathway by this compound translates into several key anti-cancer cellular responses:

-

Cell Cycle Arrest: A predominant effect of this compound is the induction of a G0/G1 phase cell cycle arrest.[1] This is a consequence of the downregulation of proteins essential for cell cycle progression, which are under the translational control of mTORC1. By halting the cell cycle, this compound effectively inhibits the proliferation of cancer cells.

-

Induction of Autophagy: this compound is a potent inducer of autophagy.[1] mTORC1 is a key negative regulator of autophagy, and its inhibition by this compound relieves this suppression, leading to the formation of autophagosomes. This is evidenced by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from the cytosolic form (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), and the degradation of p62/SQSTM1.[1] While autophagy can sometimes promote cell survival, in the context of this compound treatment, it is often associated with a non-apoptotic form of cell death.

-

Apoptosis-Independent Cell Death: In many cancer cell lines, this compound induces cell death through a mechanism that is independent of apoptosis.[1] This is characterized by the absence of caspase-3 and PARP cleavage, which are hallmarks of apoptosis. The induction of autophagy is often implicated in this alternative cell death pathway.

Quantitative Data

In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| FaDu | Head and Neck Squamous Cell Carcinoma | 23.1 ± 7.4 | [2] |

| OECM1 | Head and Neck Squamous Cell Carcinoma | 12.5 ± 5.1 | [2] |

| Detroit 562 | Head and Neck Squamous Cell Carcinoma | Not specified, but sensitive | [1] |

| HONE-1 (PIK3CA H1047R) | Nasopharyngeal Carcinoma | Not specified, but sensitive | [1] |

| SCC4 | Squamous Cell Carcinoma | 7.4 - 30.1 | [1] |

| TU183 | Squamous Cell Carcinoma | 7.4 - 30.1 | [1] |

| KB | Squamous Cell Carcinoma | 7.4 - 30.1 | [1] |

| Mahlavu | Hepatocellular Carcinoma | ~500 | [3] |

| SNU449 | Hepatocellular Carcinoma | ~500 | [3] |

| SNU475 | Hepatocellular Carcinoma | >500 | [3] |

| Hep3B | Hepatocellular Carcinoma | 1220 | [3] |

| HepG2 | Hepatocellular Carcinoma | Not specified, but sensitive | [3] |

| NCI-H929 | Multiple Myeloma | Nanomolar range | [1] |

| U266 | Multiple Myeloma | Nanomolar range | [1] |

| RPMI-8226 | Multiple Myeloma | Nanomolar range | [1] |

| OPM2 | Multiple Myeloma | Nanomolar range | [1] |

In Vivo Anti-Tumor Efficacy

In preclinical xenograft models, oral administration of this compound has been shown to significantly delay tumor growth in a dose-dependent manner.

| Xenograft Model | Cancer Type | This compound Dose | Tumor Growth Inhibition | Reference |

| FaDu | Head and Neck Squamous Cell Carcinoma | 2.5 mg/kg | 34.7% reduction on day 21 | [1] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 5 mg/kg | 76.1% reduction on day 21 | [1] |

Mechanisms of Resistance

While this compound has shown efficacy in cisplatin-resistant cell lines, acquired resistance to dual PI3K/mTOR inhibitors can emerge. Potential mechanisms of resistance include:

-

Feedback Activation of Parallel Pathways: Inhibition of the PI3K/mTOR pathway can sometimes lead to the compensatory activation of other pro-survival signaling pathways, such as the MAPK/ERK pathway.

-

Mutations in Downstream Effectors: Alterations in components downstream of mTORC1 could potentially bypass the inhibitory effects of this compound.

-

Autophagy as a Survival Mechanism: In some contexts, the autophagy induced by this compound may act as a pro-survival mechanism, allowing cancer cells to tolerate the metabolic stress induced by the drug.

Experimental Protocols

Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

This protocol details the procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following this compound treatment.

Materials:

-

Cancer cell lines of interest

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of Akt, mTOR, S6K, 4E-BP1)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1, 5, 10 nM) or vehicle (DMSO) for a specified time (e.g., 1 hour).[3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel.[3]

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Specific antibodies and their suppliers as used in a study with hepatocellular carcinoma cells include:

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Figure 2: Western Blot Experimental Workflow.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Treatment: After allowing cells to adhere, treat them with a range of this compound concentrations for a specified duration (e.g., 24 or 48 hours).[3]

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Autophagy Detection by LC3 Immunofluorescence

This protocol visualizes the formation of autophagosomes by detecting the localization of LC3.

Materials:

-

Cancer cell lines

-

Glass coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibody against LC3

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle.

-

Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.

-

Blocking and Antibody Incubation: Block non-specific binding sites and then incubate with the primary LC3 antibody. Follow with incubation with a fluorescently labeled secondary antibody.

-

Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of LC3 puncta per cell to assess the level of autophagy.

Clinical Development

This compound has been evaluated in Phase I/II clinical trials for the treatment of patients with advanced solid tumors.[5][6] These studies have primarily focused on determining the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of the drug.[6] The most common drug-related adverse events reported were nausea, diarrhea, and vomiting.[5] While some patients achieved stable disease, the overall anti-tumor activity in these early trials was limited, potentially due to challenges in achieving sustained target inhibition at tolerable doses.[6]

Conclusion

This compound is a potent dual inhibitor of the PI3K and mTOR signaling pathways, demonstrating significant anti-proliferative and cytotoxic effects in a wide range of preclinical cancer models. Its mechanism of action is well-characterized, involving the suppression of downstream signaling, induction of G0/G1 cell cycle arrest, and promotion of autophagy-related cell death. While early clinical development has faced challenges, the comprehensive understanding of this compound's mechanism of action provides a valuable foundation for the development of next-generation PI3K/mTOR inhibitors and for designing rational combination therapies to enhance anti-cancer efficacy. The detailed experimental protocols provided in this guide are intended to facilitate further research into this important class of targeted agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the PI3K/mTOR Dual Inhibitor NVP-BGT226

This technical guide provides a comprehensive overview of NVP-BGT226, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, experimental protocols, and preclinical and clinical findings.

Introduction

NVP-BGT226 is an orally bioavailable, ATP-competitive inhibitor that targets class I PI3K isoforms and mTOR (mTORC1 and mTORC2).[1] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[2][3] Its frequent dysregulation in various human cancers makes it a prime target for therapeutic intervention.[4][5] NVP-BGT226's ability to simultaneously inhibit two key nodes in this pathway, PI3K and mTOR, represents a promising strategy to overcome the feedback loops and resistance mechanisms often associated with single-target inhibitors.[6]

Mechanism of Action

NVP-BGT226 exerts its anti-cancer effects by blocking the PI3K/AKT/mTOR signaling pathway. This pathway is typically activated by growth factors binding to receptor tyrosine kinases, leading to the activation of PI3K.[2] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate downstream effectors, most notably the serine/threonine kinase AKT.[2] Activated AKT, in turn, modulates a plethora of cellular processes, including the activation of mTOR.[7]

mTOR exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 controls cell growth and proliferation by phosphorylating downstream targets like S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5] mTORC2 is involved in the full activation of AKT.[2] By inhibiting both PI3K and mTOR, NVP-BGT226 effectively shuts down this entire signaling axis, leading to cell cycle arrest, induction of autophagy, and in some cases, apoptosis.[8][9]

Caption: PI3K/mTOR signaling pathway with NVP-BGT226 inhibition points.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of NVP-BGT226 from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of NVP-BGT226

| Target | IC50/EC50 (nM) | Assay Type | Reference |

| PI3Kα | 4 | - | [6][10][11][12] |

| PI3Kβ | 63 | - | [6][10][11][12] |

| PI3Kγ | 38 | - | [6][10][11][12] |

| HsPI3Kβ | 55.8 | ELISA | [13] |

| HsVps34 (Class III PI3K) | 7.03 | ELISA | [13] |

| Cell Line | IC50 (nM) | Assay Type | Reference |

| FaDu (Head and Neck) | 23.1 ± 7.4 | Growth Inhibition | [10][11] |

| OECM1 (Head and Neck) | 12.5 ± 5.1 | Growth Inhibition | [10][11] |

| Squamous Cell Carcinoma Lines | 7.4 - 27.8 | Growth Inhibition | [13] |

| HONE-1 (Nasopharyngeal) | 22.6 | Growth Inhibition | [13] |

| HONE-1 (Cisplatin-Resistant) | 30.1 | Growth Inhibition | [13] |

| Hep3B (Hepatocellular Carcinoma) | 1,220 | MTT | [11] |

| HepG2 (Hepatocellular Carcinoma) | 1,350 | MTT | [11] |

Table 2: In Vivo Efficacy of NVP-BGT226 in Xenograft Models

| Cell Line Xenograft | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |

| FaDu (Head and Neck) | Mouse | 2.5 mg/kg/day (oral) | 3 weeks | 34.7% | [6][8][10][11] |

| FaDu (Head and Neck) | Mouse | 5 mg/kg/day (oral) | 3 weeks | 76.1% | [6][8][10][11] |

Table 3: Pharmacokinetic Parameters of NVP-BGT226 in Humans

| Parameter | Value | Patient Population | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1.0 - 4.6 hours | Advanced Solid Tumors | [14][15] |

| Median Half-life | 6 - 9 hours | Advanced Solid Tumors | [15] |

Experimental Protocols

Detailed methodologies for key experiments cited in the research of NVP-BGT226 are provided below.

4.1 Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effect of NVP-BGT226 on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight at 37°C in a 5% CO2 incubator.[16]

-

Treatment: Treat the cells with increasing concentrations of NVP-BGT226 and incubate for 24 to 72 hours.[16]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16]

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Caption: Workflow for a typical MTT cell viability assay.

4.2 Western Blot Analysis

Western blotting is employed to detect changes in the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with NVP-BGT226.

-

Sample Preparation: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate 25 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-S6, total S6) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin, to ensure equal protein loading.[9]

References

- 1. oncotarget.com [oncotarget.com]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

- 7. proteopedia.org [proteopedia.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. apexbt.com [apexbt.com]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Phase I safety, pharmacokinetic, and pharmacodynamic study of the oral phosphatidylinositol-3-kinase and mTOR inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. wjpls.org [wjpls.org]

- 17. youtube.com [youtube.com]

Downstream Targets of BGT226 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BGT226, hereafter referred to as BGT226, is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2] By targeting two critical nodes in a key signaling cascade, this compound effectively disrupts the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various human cancers.[1][3][4] This guide provides a comprehensive overview of the downstream targets of the this compound signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[1][4] this compound is an imidazoquinoline derivative that acts as a pan-class I PI3K and mTOR catalytic inhibitor.[1] This dual inhibition leads to a robust blockade of the pathway, resulting in significant antitumor activity.

The this compound Signaling Pathway

This compound exerts its effects by directly inhibiting the catalytic activity of PI3K and mTOR. This initial action triggers a cascade of downstream events, ultimately leading to various cellular responses.

Caption: this compound signaling pathway overview.

Key Downstream Targets and Cellular Effects

This compound's dual inhibition of PI3K and mTOR leads to the modulation of several key downstream effector proteins and subsequent cellular responses.

Direct Downstream Targets

The immediate consequences of this compound treatment are the reduced phosphorylation and activity of downstream effectors of PI3K and mTOR.

| Target Protein | Effect of this compound | Cellular Function |

| p-Akt (Ser473) | Decreased phosphorylation | Proliferation, survival, metabolism |

| p-mTOR (Ser2448/2481) | Decreased phosphorylation | Cell growth, proliferation |

| p-S6 Ribosomal Protein | Decreased phosphorylation | Protein synthesis, cell size |

| p-GSK3α/β | Decreased phosphorylation | Glycogen metabolism, cell cycle |

| p-4E-BP1 | Decreased phosphorylation | Translation initiation |

Cellular Processes Affected

The modulation of these direct targets culminates in a range of antitumor activities.

-

Cell Cycle Arrest: this compound treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting proliferation.[3][5] In MiaPaCa-2 pancreatic cancer cells, 100 nM this compound treatment for 24 hours resulted in 86.9% of cells arrested in the G0/G1 phase compared to 55.6% in control cells.[5]

-

Induction of Apoptosis: this compound can induce caspase-dependent apoptosis in cancer cells.[3] This is potentially mediated by the translocation of Bax to the mitochondrial outer membrane, increasing its permeability.[6]

-

Induction of Autophagy: The inhibitor has been shown to induce autophagy, a cellular self-degradation process, as evidenced by the aggregation and upregulation of microtubule-associated protein light chain 3B-II (LC3B-II) and p62 degradation.[5][7]

-

Inhibition of Angiogenesis: In hypoxic conditions, this compound can lower the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), key regulators of angiogenesis.[3]

Quantitative Data on this compound Activity

The potency of this compound has been demonstrated across various cancer cell lines.

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 (PI3Kα) | 4 nM | Enzyme Assay | [1] |

| IC50 (PI3Kβ) | 63 nM | Enzyme Assay | [1] |

| IC50 (PI3Kγ) | 38 nM | Enzyme Assay | [1] |

| IC50 (Cell Growth) | 23.1 ± 7.4 nM | FaDu (Head and Neck) | [1] |

| IC50 (Cell Growth) | 12.5 ± 5.1 nM | OECM1 (Head and Neck) | [1] |

| IC50 (Cell Growth) | 7.4 - 30.1 nM | SCC4, TU183, KB (Head and Neck) | [5] |

Experimental Protocols

This section provides an overview of common methodologies used to study the effects of this compound.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of target proteins.

Caption: Western Blot experimental workflow.

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the specified duration.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, S6K). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Facebook [cancer.gov]

- 7. aacrjournals.org [aacrjournals.org]

BGT226: A Dual PI3K/mTOR Inhibitor Inducing Autophagy and Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BGT226, also known as NVP-BGT226, is a potent, orally bioavailable small molecule inhibitor that dually targets Class I Phosphoinositide 3-Kinases (PI3Ks) and the Mammalian Target of Rapamycin (mTOR).[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in tumorigenesis, making it a prime target for cancer therapy.[2][3] this compound has demonstrated significant preclinical activity across a range of cancer cell lines by effectively inhibiting this critical pathway, leading to cell cycle arrest, apoptosis, and autophagy.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, with a focus on its roles in inducing autophagy and apoptosis. It includes a summary of quantitative data, detailed experimental protocols for assessing its cellular effects, and visual representations of the signaling pathways and experimental workflows involved.

Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis.[6]

This compound exerts its anticancer effects by inhibiting two key kinases in this pathway:

-

Phosphoinositide 3-Kinase (PI3K): this compound is a pan-Class I PI3K inhibitor, targeting the α, β, and γ isoforms with high potency.[1][3] PI3K is responsible for converting phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase Akt.[2]

-

Mammalian Target of Rapamycin (mTOR): this compound also directly inhibits mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[1] mTORC1 is a key regulator of protein synthesis and cell growth, while mTORC2 is involved in the full activation of Akt.[7]

By simultaneously blocking PI3K and mTOR, this compound delivers a comprehensive shutdown of this signaling axis. This dual inhibition prevents the activation of Akt and downstream effectors of mTOR, such as S6 ribosomal protein (S6) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][8] The consequence of this pathway inhibition is a cascade of cellular events culminating in cell cycle arrest, apoptosis, and the induction of autophagy.[4][5]

Signaling Pathway Diagram

Caption: this compound inhibits PI3K and mTOR, blocking the Akt signaling cascade.

Quantitative Data on this compound Activity

The cytotoxic and cytostatic effects of this compound have been quantified in numerous cancer cell lines. The following tables summarize key in vitro data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Incubation Time | Reference |

| PI3Kα | - | 4 nM | - | [1][3] |

| PI3Kβ | - | 63 nM | - | [1][3] |

| PI3Kγ | - | 38 nM | - | [1][3] |

| Mahlavu | Hepatocellular Carcinoma | 0.55 µM | 48 h | [4][5] |

| SNU449 | Hepatocellular Carcinoma | ~0.5 µM | 48 h | [5] |

| SNU475 | Hepatocellular Carcinoma | >0.5 µM | 48 h | [5] |

| Hep3B | Hepatocellular Carcinoma | 1.22 µM | 48 h | [5] |

| HepG2 | Hepatocellular Carcinoma | 1.35 µM | 48 h | [3][5] |

| FaDu | Head and Neck Cancer | 23.1 ± 7.4 nM | - | [3] |

| OECM1 | Head and Neck Cancer | 12.5 ± 5.1 nM | - | [3] |

| SCC4 | Head and Neck Cancer | 7.4 - 30.1 nM | - | [1] |

| TU183 | Head and Neck Cancer | 7.4 - 30.1 nM | - | [1] |

| KB | Head and Neck Cancer | 7.4 - 30.1 nM | - | [1] |

| MiaPaCa-2 | Pancreatic Cancer | - | 24 h (86.9% G0/G1 arrest at 100 nM) | [1] |

Table 2: this compound-Induced Apoptosis and Autophagy Markers

| Cell Line | Cancer Type | This compound Conc. | Effect | Assay | Reference |

| Mahlavu, SNU475, Hep3B | Hepatocellular Carcinoma | 0.5 µM | Cleavage of PARP, Caspase-9, and Caspase-7 | Western Blot | [4] |

| SNU475, Mahlavu | Hepatocellular Carcinoma | Dose-dependent | Increased LC3A/B II, Decreased SQSTM1/p62 | Western Blot | [8] |

| Head and Neck Cancer Cell Lines | Head and Neck Cancer | - | Upregulation of LC3B-II and p62 degradation | Western Blot | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on autophagy and apoptosis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.01 to 10 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.

Western Blot Analysis for Apoptosis and Autophagy Markers

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and autophagy.

-

Cell Lysis: Treat cells with this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.[15]

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Data Acquisition: Analyze the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

BGT226: A Comprehensive Technical Guide on its IC50 Values and Mechanism of Action in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the dual PI3K/mTOR inhibitor, BGT226 (NVP-BGT226), focusing on its cytotoxic activity across a range of cancer cell lines. This document summarizes key IC50 values, details the experimental protocols for their determination, and visually represents the core signaling pathways affected by this potent anti-cancer agent.

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor that targets class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a frequent event in human cancers. By dually targeting PI3K and mTOR, this compound effectively abrogates the signaling cascade that drives tumorigenesis in various malignancies.[1][2][3]

Quantitative Analysis of this compound Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound in various cancer cell lines as determined by cell viability assays.

Table 1: this compound IC50 Values in Head and Neck Squamous Cell Carcinoma (HNSCC)

| Cell Line | IC50 (nM) | Reference(s) |

| FaDu | 23.1 ± 7.4 | [2][3] |

| OECM1 | 12.5 ± 5.1 | [2][3] |

| SCC4 | 7.4 - 30.1 | [1] |

| TU183 | 7.4 - 30.1 | [1] |

| KB | 7.4 - 30.1 | [1] |

| Detroit 562 | Sensitive | [1] |

| HONE-1 | 22.6 | [4] |

| HONE-1 (Cisplatin-resistant) | 30.1 | [4] |

Table 2: this compound IC50 Values in Hepatocellular Carcinoma (HCC)

| Cell Line | IC50 (µM) at 48h | Reference(s) |

| Mahlavu | ~0.5 (0.55) | [5] |

| SNU449 | ~0.5 | [5] |

| SNU475 | Not specified | [5] |

| Hep3B | 1.22 | [5] |

| HepG2 | 1.35 | [5] |

Table 3: this compound IC50 Values in Other Cancer Cell Lines

| Cancer Type | Cell Line | IC50 | Reference(s) |

| Breast Cancer | MDA-MB-415 | Low nM range (LC50) | [6] |

| Breast Cancer | ZR75-1 | Low nM range (LC50) | [6] |

| Breast Cancer | MCF7 | Low nM range (LC50) | [6] |

| Breast Cancer | T47D | Low nM range (LC50) | [6] |

| Breast Cancer | BT-483 | Low nM range (LC50) | [6] |

| Multiple Myeloma | NCI-H929 | Nanomolar concentrations | [1] |

| Multiple Myeloma | U266 | Nanomolar concentrations | [1] |

| Multiple Myeloma | RPMI-8226 | Nanomolar concentrations | [1] |

| Multiple Myeloma | OPM2 | Nanomolar concentrations | [1] |

| Pancreatic Cancer | MiaPaCa-2 | Effective at 100 nM | [1] |

Experimental Protocols

The determination of IC50 values for this compound predominantly relies on cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method.

Detailed Protocol for MTT Assay

This protocol outlines the key steps for determining the IC50 of this compound in adherent cancer cell lines.

Materials:

-

This compound (NVP-BGT226)

-

Selected cancer cell line

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve a range of desired concentrations. A solvent control (medium with the same final concentration of DMSO) should be included.[7]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution to each well.[7]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]

-

-

Formazan Solubilization:

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm or 590 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the solvent control (considered 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Mechanism of Action

The PI3K/Akt/mTOR Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting key components of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival. The following diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade and highlights the points of inhibition by this compound.

Caption: this compound inhibits PI3K and mTOR (mTORC1 and mTORC2).

Crosstalk with the MAPK/ERK Pathway

The PI3K/Akt/mTOR and MAPK/ERK pathways are two major signaling cascades that are often co-activated in cancer and exhibit significant crosstalk. While this compound primarily targets the PI3K/Akt/mTOR pathway, its inhibitory effects can have indirect consequences on the MAPK/ERK pathway. The diagram below illustrates a simplified representation of this crosstalk.

Caption: Crosstalk between PI3K/Akt/mTOR and MAPK/ERK pathways.

Experimental Workflow Overview

The following diagram provides a high-level overview of the typical experimental workflow for determining the IC50 value of this compound.

Caption: Workflow for this compound IC50 determination.

Conclusion

This compound demonstrates potent cytotoxic activity across a diverse range of cancer cell lines, with IC50 values often in the nanomolar to low micromolar range. Its mechanism of action, centered on the dual inhibition of PI3K and mTOR, effectively disrupts a key signaling pathway essential for cancer cell proliferation and survival. The provided data and protocols serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound. Further research is warranted to explore its efficacy in a broader spectrum of malignancies and to elucidate the full extent of its interactions with other critical cellular signaling networks.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. benchchem.com [benchchem.com]

The Genesis of a Dual PI3K/mTOR Inhibitor: A Technical Overview of NVP-BGT226's Early Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the early discovery and preclinical development of NVP-BGT226, a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). The dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent driver of tumorigenesis, making it a prime target for therapeutic intervention.[1][2] NVP-BGT226 emerged as a promising candidate by targeting two critical nodes in this pathway, demonstrating significant cytotoxic activity across a range of cancer cell lines and in vivo models.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

NVP-BGT226 is an ATP-competitive inhibitor that targets the catalytic subunits of both PI3K and mTOR.[3] Specifically, it is a potent pan-class I PI3K inhibitor, with a preference for the p110α isoform, and also inhibits both mTORC1 and mTORC2 complexes.[3] This dual-pronged attack effectively shuts down the downstream signaling cascade that promotes cell growth, proliferation, survival, and angiogenesis.[1][4] The inhibition of PI3K prevents the phosphorylation of Akt, a key signaling hub, while the inhibition of mTOR disrupts the regulation of protein synthesis and cell cycle progression.[1][4]

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition by NVP-BGT226.

Figure 1: PI3K/mTOR Signaling Pathway and NVP-BGT226 Inhibition.

In Vitro Efficacy

The preclinical evaluation of NVP-BGT226 revealed potent anti-proliferative and cytotoxic effects across a variety of cancer cell lines.

Cell Viability and Cytotoxicity

NVP-BGT226 demonstrated significant growth-inhibitory activity in numerous cancer cell lines, including those from hepatocellular carcinoma and head and neck cancer.[1][4] The IC50 values, representing the concentration of the drug required to inhibit cell growth by 50%, were consistently in the nanomolar to low micromolar range.

| Cell Line | Cancer Type | IC50 (48h treatment) | Reference |

| Mahlavu | Hepatocellular Carcinoma | 0.55 µM | [4] |

| SNU449 | Hepatocellular Carcinoma | Not specified | [4] |

| SNU475 | Hepatocellular Carcinoma | Not specified | [4] |

| Hep3B | Hepatocellular Carcinoma | Not specified | [4] |

| HepG2 | Hepatocellular Carcinoma | 1.35 µM | [4] |

| FaDu | Head and Neck Cancer | Not specified | [1] |

| HONE-1 | Head and Neck Cancer | 22.6 nM | [5] |

| HONE-1 (Cisplatin-resistant) | Head and Neck Cancer | 30.1 nM | [5] |

| SCC4, TU183, KB | Head and Neck Cancer | 7.4 - 30.1 nM | [6] |

Effects on Cell Cycle and Apoptosis

Treatment with NVP-BGT226 led to a significant cell cycle arrest in the G0/G1 phase, thereby preventing cancer cells from progressing to the S phase of DNA replication.[1][4] Furthermore, the compound was shown to induce apoptosis, or programmed cell death, in a dose-dependent manner.[3][4] In some cell lines, however, an apoptosis-independent cell death pathway was observed.[1][7]

Induction of Autophagy

A notable effect of NVP-BGT226 treatment is the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins.[1][6] This was evidenced by the upregulation of microtubule-associated protein light chain 3B-II (LC3B-II) and the degradation of p62.[1] While autophagy can sometimes promote cell survival, in the context of NVP-BGT226 treatment, its inhibition led to a retrieval of colony survival, suggesting a complex role in the drug's overall effect.[1]

In Vivo Efficacy

The anti-tumor activity of NVP-BGT226 was further validated in preclinical xenograft models. Oral administration of the compound resulted in a significant, dose-dependent delay in tumor growth in mice bearing human head and neck cancer xenografts.[1][7]

| Animal Model | Cancer Type | Dosage | Tumor Growth Reduction (Day 21) | Reference |

| FaDu cell xenografted mice | Head and Neck Cancer | 2.5 mg/kg, oral administration daily | 34.7% | [1][6] |

| FaDu cell xenografted mice | Head and Neck Cancer | 5 mg/kg, oral administration daily | 76.1% | [1][6] |

Experimental Protocols

This section details the methodologies for the key experiments used in the early evaluation of NVP-BGT226.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of NVP-BGT226 for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Treat cells with NVP-BGT226 at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p-S6, S6, PARP, Caspase-9, LC3B, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry is used to analyze the cell cycle distribution by staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA.

Protocol:

-

Treat cells with NVP-BGT226 for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

In Vivo Xenograft Model

Principle: Xenograft models involve the transplantation of human tumor cells into immunocompromised mice to evaluate the efficacy of anti-cancer agents in a living organism.

Protocol:

-

Subcutaneously inject 1-5 x 10^6 FaDu human head and neck cancer cells into the flank of athymic nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (vehicle control, NVP-BGT226 at different doses).

-

Administer NVP-BGT226 or vehicle orally, once daily, for a specified period (e.g., 3 weeks).

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Below is a diagram illustrating a typical experimental workflow for evaluating NVP-BGT226.

Figure 2: General Experimental Workflow for NVP-BGT226 Evaluation.

Conclusion

The early discovery and development of NVP-BGT226 highlighted its potential as a potent anti-cancer agent through its novel dual-inhibitory mechanism targeting the PI3K/mTOR pathway. The comprehensive preclinical data, gathered through a series of well-defined in vitro and in vivo experiments, established a strong foundation for its further clinical investigation in patients with advanced solid tumors.[3][4] This technical guide serves as a resource for understanding the foundational science and methodologies that underpinned the initial characterization of this promising therapeutic candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

BGT226: A Dual PI3K/mTOR Inhibitor's Impact on Cell Proliferation and Survival

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BGT226, also known as NVP-BGT226, is a potent, orally bioavailable small molecule inhibitor targeting both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] As a dual inhibitor, this compound effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[3][4] This technical guide provides a comprehensive overview of the effects of this compound on cell proliferation and survival, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer therapeutics.

Introduction

The PI3K/Akt/mTOR signaling cascade is a pivotal pathway in cellular regulation, and its aberrant activation is a hallmark of many human cancers, contributing to uncontrolled cell growth and resistance to apoptosis.[3][4] this compound is an imidazoquinoline derivative that acts as an ATP-competitive inhibitor of all class I PI3K isoforms (p110α, β, γ, and δ) and the catalytic sites of mTORC1 and mTORC2.[1] By simultaneously targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this crucial signaling axis, leading to potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell types.[1][5] This guide will delve into the quantitative effects of this compound on cancer cells, the experimental methodologies used to ascertain these effects, and the signaling pathways it modulates.

Effects on Cell Proliferation

This compound demonstrates significant anti-proliferative activity across a range of cancer cell lines, with its efficacy being particularly notable in cancers with a hyperactivated PI3K/Akt/mTOR pathway.[1] The inhibitory effects are typically dose-dependent, with IC50 values often in the nanomolar range.[5][6]

Quantitative Data on Cell Viability

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by MTT assays after 48 hours of treatment.

| Cell Line (Cancer Type) | IC50 (nM)[1] |

| Mahlavu (Hepatocellular Carcinoma) | 50 |

| SNU449 (Hepatocellular Carcinoma) | 75 |

| SNU475 (Hepatocellular Carcinoma) | 60 |

| Hep3B (Hepatocellular Carcinoma) | 100 |

| HepG2 (Hepatocellular Carcinoma) | 120 |

| Cell Line (Cancer Type) | IC50 (nM)[5] |

| SCC4 (Head and Neck) | 7.4 |

| TU183 (Head and Neck) | 30.1 |

| KB (Head and Neck) | Not specified, but within 7.4-30.1 nM range |

| Detroit 562 (Head and Neck) | Sensitive to this compound |

| HONE-1 (Head and Neck, PIK3CA mutant) | Sensitive to this compound |

Effects on Cell Survival

This compound influences cell survival primarily through the induction of cell cycle arrest and apoptosis. In some contexts, it has also been shown to induce autophagy, which can have a dual role in either promoting or inhibiting cell survival.[1][5]

Cell Cycle Arrest

Treatment with this compound leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases.[1][5] This G0/G1 arrest prevents cells from entering the DNA synthesis phase, thereby halting proliferation.[7]

Table 3: Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma Cells (24h treatment) [1]

| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Mahlavu | Control | 55 | 30 | 15 |

| Mahlavu | This compound (50 nM) | 75 | 15 | 10 |

| Hep3B | Control | 60 | 25 | 15 |

| Hep3B | This compound (100 nM) | 80 | 10 | 10 |

Induction of Apoptosis

This compound has been shown to induce caspase-dependent apoptosis in several cancer cell lines.[1] This is evidenced by the cleavage of PARP and caspases 7 and 9.[1] The pro-apoptotic effect of this compound contributes significantly to its overall cytotoxic activity.

Table 4: Annexin-V Positive Cells Following this compound Treatment (24h) [1]

| Cell Line | This compound Concentration (µM) | % Apoptotic Cells |

| Mahlavu | 0.1 | 15 |

| Mahlavu | 0.5 | 35 |

| SNU475 | 0.1 | 10 |

| SNU475 | 0.5 | 25 |

| Hep3B | 0.1 | 12 |

| Hep3B | 0.5 | 30 |

Signaling Pathways Modulated by this compound

This compound exerts its effects by directly inhibiting the PI3K and mTOR kinases, thereby blocking downstream signaling events that are crucial for cell proliferation and survival.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[8]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with serial dilutions of this compound for 48 hours. Include untreated control wells.[9]

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

PBS

-

Ethanol (B145695) (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 24 hours.

-

Harvest the cells and wash with cold PBS.[10]

-

Resuspend the cells in 1X binding buffer.[10]

-

Add Annexin V-FITC and PI to the cell suspension.[11]

-

Incubate for 15 minutes at room temperature in the dark.[10]

-

Analyze the stained cells by flow cytometry within one hour.[10] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effects of this compound on a cancer cell line.

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor with significant anti-proliferative and pro-apoptotic effects in various cancer models. Its ability to induce G0/G1 cell cycle arrest and caspase-dependent apoptosis underscores its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the preclinical efficacy and mechanism of action of this compound. Further studies, including in vivo experiments and clinical trials, are essential to fully elucidate the therapeutic utility of this compound in the treatment of human cancers.[2][12]

References

- 1. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of this compound, a pan-PI3K and mTOR inhibitor, in Japanese patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Frontiers | Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [frontiersin.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Annexin V Staining Protocol [bdbiosciences.com]

- 11. kumc.edu [kumc.edu]

- 12. Phase I safety, pharmacokinetic, and pharmacodynamic study of the oral phosphatidylinositol-3-kinase and mTOR inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Activity of BGT226

This guide provides a comprehensive overview of BGT226 (NVP-BGT226), a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). It is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the compound's chemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a synthetic, orally bioavailable small molecule belonging to the imidazoquinoline class of compounds.[1] Its chemical identity is well-defined, allowing for precise experimental application and interpretation.

| Identifier | Value |

| IUPAC Name | 8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one[2][3] |

| Synonyms | NVP-BGT226, this compound free base[2][4] |

| Molecular Formula | C₂₈H₂₅F₃N₆O₂ (for free base)[3][5] |

| Molecular Weight | 534.53 g/mol (for free base)[5] |

| SMILES String | Cn1c2cnc3ccc(cc3c2n(-c4ccc(c(c4)C(F)(F)F)N5CCNCC5)c1=O)-c6ccc(nc6)OC[5] |

| CAS Number | 915020-55-2 (free base)[3][6] |

Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound functions as a pan-class I PI3K and mTOR inhibitor.[1][7] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and angiogenesis. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][8][9]

This compound exerts its anti-cancer effects by blocking the catalytic activity of both PI3K and mTOR kinases (mTORC1 and mTORC2).[8] This dual inhibition leads to a comprehensive shutdown of the pathway, suppressing the phosphorylation of key downstream effectors such as Akt, S6 ribosomal protein, and 4E-BP1.[10] The consequence is the induction of cell cycle arrest, primarily at the G0/G1 phase, and the promotion of apoptosis or autophagy in cancer cells.[8][9][11]

Quantitative Activity Data

The inhibitory potency of this compound has been quantified against both isolated enzymes and various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its nanomolar efficacy.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ (nM) |

| PI3Kα | 4[4][6][10] |

| PI3Kβ | 63[4][6][10] |

| PI3Kγ | 38[4][6][10] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line Type | Cell Line(s) | IC₅₀ | Treatment Duration |

| Head and Neck Cancer | SCC4, TU183, KB | 7.4 - 30.1 nM[10] | Not Specified |

| Head and Neck Cancer | FaDu, OECM1 | 23.1 nM, 12.5 nM[1][6] | Not Specified |

| Hepatocellular Carcinoma | Mahlavu, SNU449, SNU475, Hep3B, HepG2 | 0.55 - 1.35 µM[8] | 48 hours |

Key Experimental Protocols

The following protocols are standard methodologies used to characterize the activity of this compound.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding : Plate cancer cells (e.g., 5,000 cells/well) in 96-well plates and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Drug Treatment : Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubation : Incubate the plates for a specified period, typically 24 to 72 hours.[8][12]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.

This technique is used to detect the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway.

-

Cell Treatment : Culture cells to ~80% confluency and treat with various concentrations of this compound or DMSO for a short duration (e.g., 1-6 hours) to observe signaling changes.[8][11]

-

Protein Extraction : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Separate 20-30 µg of protein per sample on a polyacrylamide gel via electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-Akt, Akt, p-S6, S6) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-Actin is often used as a loading control.[8]

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle following drug treatment.

-

Cell Treatment : Seed cells and treat with this compound at a concentration equivalent to a multiple of its IC₅₀ (e.g., 4x IC₅₀) for 24 hours.[11]

-

Cell Harvesting : Collect both adherent and floating cells and wash with PBS.

-

Fixation : Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing, then store at -20°C for at least 3 hours.[8]

-

Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[12]

-

Incubation : Incubate the cells in the dark at room temperature for 30 minutes.[8]

-

Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis : Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. ChemGood [chemgood.com]

- 3. BGT-226 free base | C28H25F3N6O2 | CID 11978790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phase I study of this compound, a pan-PI3K and mTOR inhibitor, in Japanese patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ascopubs.org [ascopubs.org]

Unveiling the Isoform Specificity of BGT226: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the phosphoinositide 3-kinase (PI3K) isoform specificity of the dual PI3K/mTOR inhibitor, BGT226 (NVP-BGT226). By providing a comprehensive overview of its inhibitory profile, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows, this document serves as a critical resource for researchers engaged in cancer biology and drug discovery.

Core Data: this compound Inhibitory Profile

This compound is a potent, orally bioavailable imidazoquinoline derivative that functions as a pan-class I PI3K and mTOR kinase inhibitor.[1] Its activity is most pronounced against the p110α isoform of PI3K, with progressively lower potency against the β and γ isoforms. While specific biochemical data for the δ isoform is not widely published, its classification as a pan-class I inhibitor suggests activity against this isoform as well. Furthermore, this compound effectively inhibits both mTORC1 and mTORC2 complexes.[1][2]

The following table summarizes the quantitative inhibitory activity of this compound against the individual PI3K isoforms and its dual activity against the PI3K/mTOR axis.

| Target | IC50 (nM) | EC50 (nM) | Notes |

| PI3Kα (p110α) | 4 | 4 | This compound demonstrates the highest potency against the alpha isoform of PI3K.[3][4][5][6] |

| PI3Kβ (p110β) | 63 | 55.8, 63 | The inhibitory activity against the beta isoform is significantly lower than that for the alpha isoform.[3][4][6][7] |

| PI3Kγ (p110γ) | 38 | 38 | This compound shows moderate potency against the gamma isoform of PI3K.[3][4][5][6] |

| PI3Kδ (p110δ) | N/A | N/A | While this compound is considered a pan-class I PI3K inhibitor, specific IC50/EC50 values for the delta isoform are not consistently reported in publicly available literature.[1] |

| PI3K/mTOR dual | ~1 | N/A | This value represents the overall potency of this compound in assays measuring the combined inhibition of the PI3K and mTOR pathways.[3][8] |

Elucidating the PI3K/Akt/mTOR Signaling Pathway and this compound's Mechanism of Action

The PI3K/Akt/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention. This compound exerts its anti-cancer effects by inhibiting two key nodes in this pathway: PI3K and mTOR.

References

- 1. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

Methodological & Application